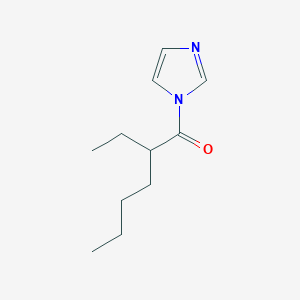![molecular formula C29H22F6O2S2 B12931861 1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: is a complex organic compound characterized by its unique structure, which includes perfluorocyclopentene, methylthiophene, and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol typically involves multiple steps:
Formation of Perfluorocyclopentene Core: The perfluorocyclopentene core is synthesized through a series of fluorination reactions.
Attachment of Methylthiophene Groups: The methylthiophene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of Phenylene Groups: The phenylene groups are added through further coupling reactions.
Introduction of Dimethanol Groups: Finally, the dimethanol groups are introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic properties.
Organic Electronics: It is utilized in the fabrication of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is explored for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing pathways related to its applications in materials science and organic electronics.
Comparación Con Compuestos Similares
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: can be compared with similar compounds such as:
((4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: Lacks the perfluorination, resulting in different electronic properties.
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(thiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: Lacks the methyl groups, affecting its reactivity and applications.
The uniqueness of ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol lies in its combination of perfluorocyclopentene, methylthiophene, and phenylene groups, which confer distinct electronic and chemical properties.
Propiedades
Fórmula molecular |
C29H22F6O2S2 |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
[4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-[4-(hydroxymethyl)phenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]phenyl]methanol |
InChI |
InChI=1S/C29H22F6O2S2/c1-15-21(11-23(38-15)19-7-3-17(13-36)4-8-19)25-26(28(32,33)29(34,35)27(25,30)31)22-12-24(39-16(22)2)20-9-5-18(14-37)6-10-20/h3-12,36-37H,13-14H2,1-2H3 |
Clave InChI |
QLJAOUNTDKKWHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=C(C=C2)CO)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


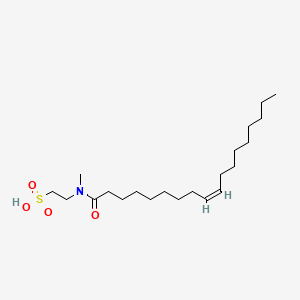
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
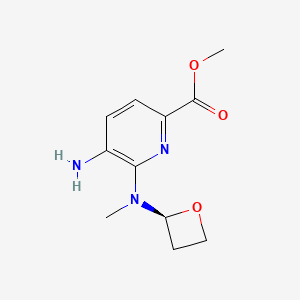
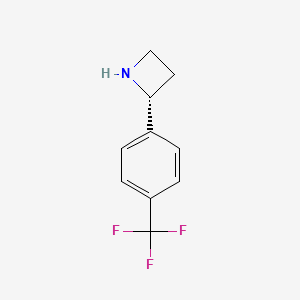
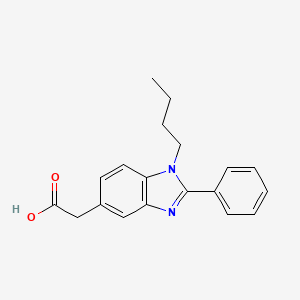
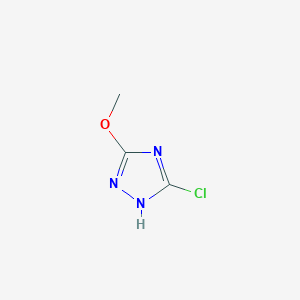
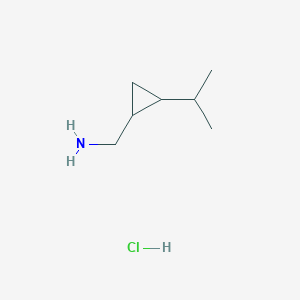
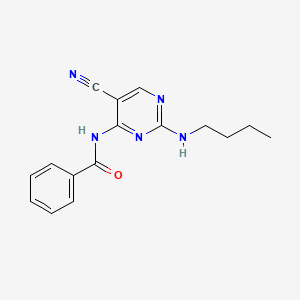
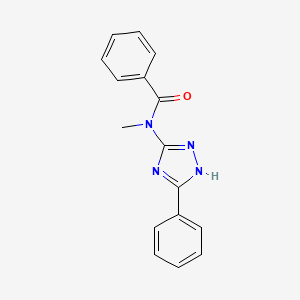
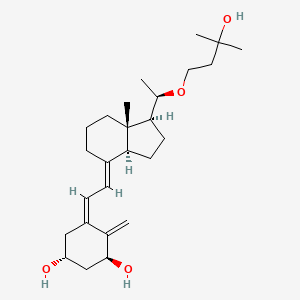
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)

